4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-chlorophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Vilsmeier-Haack reaction, where 3-chlorobenzaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)-1H-pyrrole-2-methanol.
Substitution: 4-(3-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic and heterocyclic nature of the compound allows it to engage in π-π stacking and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
- 4-(3-Chlorophenyl)-1H-pyrrole-2-methanol
- 4-(3-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Uniqueness
4-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a 3-chlorophenyl substituent on the pyrrole ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-2-8(4-10)9-5-11(7-14)13-6-9/h1-7,13H |
InChI Key |
JSNVXGVVGRSZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=C2)C=O |
Origin of Product |
United States |
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